

An In-depth Technical Guide to N-Methylhex-5-en-1-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methylhex-5-en-1-amine**

Cat. No.: **B123507**

[Get Quote](#)

IUPAC Name: **N-Methylhex-5-en-1-amine**

This technical guide provides a comprehensive overview of **N-Methylhex-5-en-1-amine**, a secondary amine with potential applications in chemical synthesis and drug discovery. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide outlines a plausible synthetic pathway, predicted physicochemical and spectroscopic data based on established chemical principles, and a discussion of its potential biological relevance.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of **N-Methylhex-5-en-1-amine**. These values are derived from computational models and data available for structurally similar compounds.

Property	Predicted Value
Molecular Formula	C ₇ H ₁₅ N
Molecular Weight	113.20 g/mol
Boiling Point	Estimated 140-160 °C
Density	Estimated 0.78-0.82 g/cm ³
LogP	Estimated 2.0-2.5
CAS Number	55863-02-0

Synthesis Protocol

A robust and widely applicable method for the synthesis of **N-Methylhex-5-en-1-amine** is the reductive amination of hex-5-enal with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the target secondary amine.

Experimental Protocol: Reductive Amination of Hex-5-enal

Materials:

- Hex-5-enal
- Methylamine (solution in THF or ethanol)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (glacial)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- **Imine Formation:** To a solution of hex-5-enal (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.1-1.5 eq) dropwise.
- Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.
- Allow the reaction to stir at room temperature for 1-2 hours, monitoring the formation of the imine by TLC or GC-MS.
- **Reduction:** Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
- Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.
- **Work-up:** Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
- Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **N-Methylhex-5-en-1-amine**.

Logical Workflow for Synthesis

Starting Materials

Reaction Steps

Imine Formation

Reduction

Work-up & Purification

Quenching

Extraction

Drying

Concentration

Chromatography

Final Product

[Click to download full resolution via product page](#)**Caption: Synthetic workflow for N-Methylhex-5-en-1-amine.**

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N-Methylhex-5-en-1-amine**. These predictions are based on the analysis of its functional groups and comparison with structurally related compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.8	m	1H	=CH-
~5.0	m	2H	=CH ₂
~2.5	t	2H	-CH ₂ -N
~2.4	s	3H	N-CH ₃
~2.1	m	2H	-CH ₂ -C=
~1.5	m	4H	-CH ₂ -CH ₂ -
~1.1	br s	1H	N-H

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Assignment
~138	=CH-
~115	=CH ₂
~52	-CH ₂ -N
~36	N-CH ₃
~33	-CH ₂ -C=
~30	-CH ₂ -
~26	-CH ₂ -

Infrared (IR) Spectroscopy (Predicted)

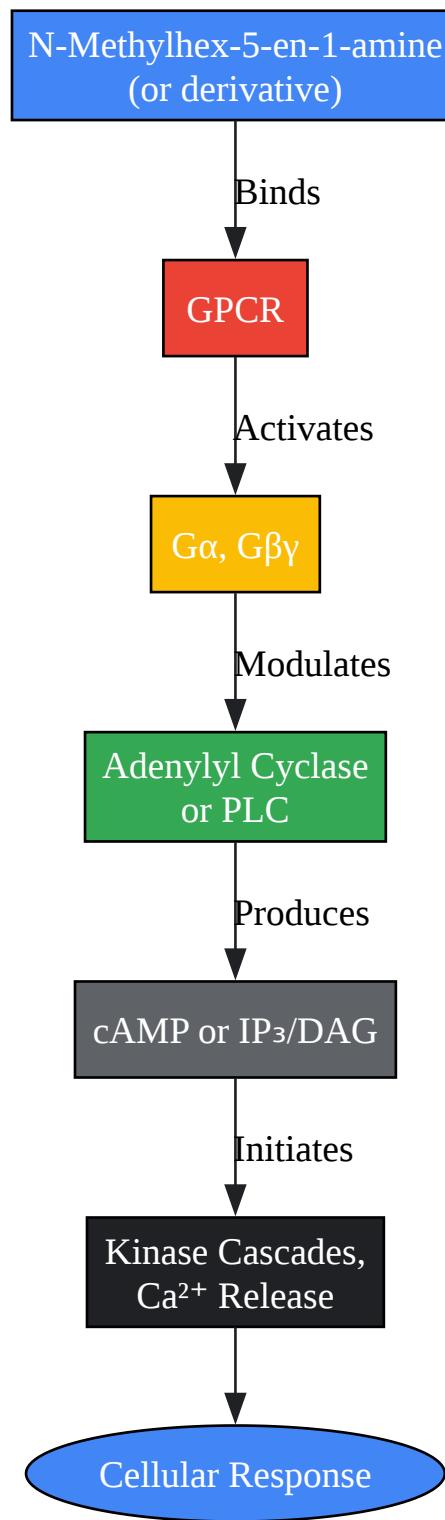
Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Weak-Medium, Broad	N-H Stretch
~3075	Medium	=C-H Stretch
2925, 2855	Strong	C-H Stretch (Alkyl)
~1640	Medium	C=C Stretch
~1460	Medium	C-H Bend (Alkyl)
~1120	Medium	C-N Stretch
990, 910	Strong	=C-H Bend (Out-of-plane)

Mass Spectrometry (MS) (Predicted)

m/z	Relative Intensity	Assignment
113	Medium	[M] ⁺ (Molecular Ion)
98	Low	[M - CH ₃] ⁺
70	High	[M - C ₃ H ₅] ⁺ (α-cleavage)
44	Very High	[CH ₂ =NHCH ₃] ⁺ (α-cleavage)

Potential Biological Relevance and Applications

While specific biological activities of **N-Methylhex-5-en-1-amine** have not been reported, its structural motifs—a secondary amine and a terminal alkene—suggest potential for biological interactions and utility as a synthetic building block.


- **Pharmacophore Scaffolding:** The secondary amine can act as a hydrogen bond donor and acceptor, a common feature in many biologically active molecules. The lipophilic hexenyl chain can contribute to membrane permeability.
- **Precursor for Bioactive Molecules:** The terminal alkene is a versatile functional group that can be further modified through various reactions such as epoxidation, dihydroxylation, or metathesis to generate more complex molecules with potential therapeutic applications.

- Agrochemical Research: Unsaturated amines are also of interest in the development of new agrochemicals.

Further research is required to elucidate the specific biological profile of **N-Methylhex-5-en-1-amine**.

Potential Signaling Pathway Involvement (Hypothetical)

Given that many aminergic compounds interact with G-protein coupled receptors (GPCRs), it is conceivable that **N-Methylhex-5-en-1-amine** or its derivatives could modulate aminergic signaling pathways. A hypothetical interaction is depicted below.

[Click to download full resolution via product page](#)

Caption: Hypothetical GPCR signaling pathway modulation.

This guide serves as a foundational resource for researchers and professionals interested in **N-Methylhex-5-en-1-amine**. The provided protocols and predicted data offer a starting point for its synthesis, characterization, and exploration of its potential applications. Experimental validation of the presented information is highly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Methylhex-5-en-1-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123507#iupac-name-for-n-methylhex-5-en-1-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com